

# AZD3229 Tosylate vs. Avapritinib for PDGFRA Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | AZD3229 Tosylate |           |  |  |  |
| Cat. No.:            | B3182158         | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent tyrosine kinase inhibitors, **AZD3229 Tosylate** and Avapritinib, with a focus on their activity against Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) mutations, a key driver in certain cancers, notably Gastrointestinal Stromal Tumors (GIST).

### Introduction

Activating mutations in the PDGFRA gene lead to constitutive kinase activity, driving tumor growth and proliferation. While several tyrosine kinase inhibitors (TKIs) are available, resistance, particularly for specific mutations like the common PDGFRA D842V mutation, remains a clinical challenge. Avapritinib (AYVAKIT®) is a potent, FDA-approved inhibitor of KIT and PDGFRA mutants, including the D842V mutation.[1] AZD3229 (now known as NB003) is an investigational, highly potent and selective small molecule inhibitor of KIT and PDGFRA, designed to target a wide range of primary and secondary mutations.[2][3] This guide will delve into the available preclinical and clinical data to compare these two agents.

### **Mechanism of Action**

Both Avapritinib and AZD3229 are Type I kinase inhibitors, binding to the active conformation of the kinase and blocking the ATP-binding site. This prevents autophosphorylation and downstream signaling, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells harboring activating PDGFRA mutations.[4][5] Preclinical studies suggest that AZD3229



was designed to have a high degree of selectivity for KIT and PDGFRA over other kinases like VEGFR2, potentially leading to a more favorable side-effect profile.[2][3]

# Preclinical Data Comparison In Vitro Potency

Preclinical studies have demonstrated that both Avapritinib and AZD3229 are potent inhibitors of PDGFRA mutations. AZD3229 has been described in preclinical models as being more potent and selective than other approved agents, including avapritinib.[2][6]

| Compound                 | Target                                 | IC50 (nM)                                    | Cell<br>Line/Assay   | Reference |
|--------------------------|----------------------------------------|----------------------------------------------|----------------------|-----------|
| Avapritinib              | PDGFRA D842V                           | 0.24                                         | Biochemical<br>Assay | [7]       |
| PDGFRA D842V             | 30                                     | Cellular<br>Autophosphoryla<br>tion Assay    | [8]                  |           |
| AZD3229                  | KIT/PDGFRA<br>mutants                  | Single-digit nM                              | Ba/F3 cell panel     | [9]       |
| KIT primary<br>mutations | 15-60x more<br>potent than<br>imatinib | Engineered and<br>GIST-derived cell<br>lines | [6]                  |           |

Note: Direct head-to-head IC50 values for AZD3229 against specific PDGFRA mutations from publicly available literature are limited. The data indicates high potency in the low nanomolar range.

## In Vivo Efficacy

Both compounds have shown significant anti-tumor activity in preclinical xenograft models of GIST.



| Compound    | Model                                                                 | Dosing        | Outcome                | Reference |
|-------------|-----------------------------------------------------------------------|---------------|------------------------|-----------|
| Avapritinib | Imatinib-resistant<br>GIST PDX model<br>(KIT exon 11/17<br>mutations) | Not specified | Anti-tumor<br>activity | [8]       |
| AZD3229     | GIST Patient-<br>Derived<br>Xenograft (PDX)<br>models                 | Not specified | Tumor<br>regressions   | [6]       |

# Clinical Data Overview Avapritinib

Avapritinib is approved for the treatment of adults with unresectable or metastatic GIST harboring a PDGFRA exon 18 mutation, including PDGFRA D842V mutations.[1] The approval was based on the results of the Phase 1 NAVIGATOR trial.

| Trial     | Phase | Patient<br>Population | Key Findings   | Reference |
|-----------|-------|-----------------------|----------------|-----------|
|           |       |                       | Overall        |           |
|           |       |                       | Response Rate  |           |
|           |       | GIST with             | (ORR): 89% (8% |           |
| NAVIGATOR | 1     | PDGFRA D842V          | Complete       | [10]      |
|           |       | mutation              | Response, 82%  |           |
|           |       |                       | Partial        |           |
|           |       |                       | Response)      |           |

## AZD3229 (NB003)

AZD3229 is currently in early-phase clinical development. A Phase 1 study is evaluating its safety and efficacy in patients with advanced malignancies, including GIST with KIT or PDGFRA mutations.[11] Clinical data comparing it directly to Avapritinib is not yet available.





# **Signaling Pathway and Drug Intervention**

The diagram below illustrates the PDGFRA signaling pathway and the mechanism of inhibition by Avapritinib and AZD3229.



Click to download full resolution via product page

Caption: PDGFRA signaling pathway and points of inhibition by Avapritinib and AZD3229.



# Experimental Protocols In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

#### Materials:

- Recombinant human PDGFRA kinase domain (wild-type or mutant)
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- ATP (radiolabeled [y-33P]ATP or for non-radioactive assays)
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Test compounds (Avapritinib, AZD3229) dissolved in DMSO
- 96-well plates
- Phosphocellulose filter mats or other capture method for radioactive assays
- Scintillation counter or luminescence/fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
- Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
- Pre-incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).
- Initiate the kinase reaction by adding ATP.



- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding EDTA or spotting onto a filter mat).
- For radioactive assays, wash the filter mats to remove unincorporated [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the signal (e.g., luminescence or fluorescence) according to the kit manufacturer's instructions.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Cell Viability Assay (MTT Assay - General Protocol)**

This protocol outlines a common method to assess the effect of a compound on the viability of cancer cell lines.

#### Materials:

- GIST cell lines harboring specific PDGFRA mutations
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compounds (Avapritinib, AZD3229) dissolved in DMSO
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- · Microplate reader

#### Procedure:



- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in complete culture medium.
- Remove the old medium from the wells and add the medium containing the test compounds.
   Include a DMSO-only vehicle control.
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).

# **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for the preclinical evaluation of kinase inhibitors.





Click to download full resolution via product page

Caption: A typical preclinical experimental workflow for evaluating kinase inhibitors.



### Conclusion

Avapritinib is an established and effective targeted therapy for GIST patients with PDGFRA exon 18 mutations, particularly the D842V mutation, demonstrating high response rates in clinical trials. AZD3229 is a promising investigational agent with preclinical data suggesting superior potency and selectivity compared to existing TKIs, including Avapritinib. Head-to-head clinical trial data will be necessary to definitively compare the clinical efficacy and safety of these two agents. The ongoing clinical evaluation of AZD3229 (NB003) is anticipated to provide further insights into its potential as a best-in-class inhibitor for PDGFRA-mutant GIST.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 8. ClinPGx [clinpgx.org]
- 9. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]



- 11. EPCT-05. A PHASE 1/2 STUDY OF AVAPRITINIB FOR KIT- OR PDGFRA-MUTANT PEDIATRIC RELAPSED/REFRACTORY SOLID TUMORS PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD3229 Tosylate vs. Avapritinib for PDGFRA
   Mutations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3182158#azd3229-tosylate-vs-avapritinib-for-pdgfra mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com